methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 2-(4-bromophenyl)acetate with a thiol group (mercaptan) in the presence of appropriate reagents. The bromine atom on the phenyl ring undergoes substitution with the thiol group, resulting in the formation of the imidazole ring. Detailed synthetic pathways and conditions are documented in relevant literature .
Scientific Research Applications
Synthesis and Chemical Applications
Compounds with complex structures, including bromophenyl and imidazole groups, are often subjects of synthetic chemistry research. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for manufacturing certain pharmaceutical materials, highlights the ongoing need for efficient synthetic routes in organic chemistry. Such compounds can serve as key intermediates for producing anti-inflammatory and analgesic materials, underscoring their importance in drug development and chemical synthesis processes (Qiu et al., 2009).
Biomedical Research
Imidazole derivatives, in particular, have been extensively studied for their biological activities. For instance, YM872, an imidazole-containing compound, has been investigated for its neuroprotective properties in the context of stroke treatment. This highlights the potential of imidazole derivatives in addressing critical medical conditions through modulation of receptor activities (Takahashi et al., 2006).
Advanced Materials and Chemical Sensors
Research on benzotriazole and related compounds has contributed to the development of advanced materials and chemical sensors. For example, 5,5′-Methylene-bis(benzotriazole) is used in metal passivators and light-sensitive materials, demonstrating the versatility of these compounds in creating functional materials for various industrial applications (Gu et al., 2009).
Environmental Science
The degradation and environmental fate of organic compounds, including those with imidazole structures, are critical areas of research. Studies on the degradation of acetaminophen by advanced oxidation processes, while not directly related to the compound , illustrate the broader environmental implications of pharmaceuticals and synthetic organic compounds. This research helps in understanding the environmental impact and potential toxicity of such compounds, guiding the development of more sustainable chemical practices (Qutob et al., 2022).
Properties
IUPAC Name |
methyl 2-[4-(4-bromophenyl)-2-sulfanylidene-1H-imidazol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-11(16)7-15-10(6-14-12(15)18)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNIYAFTORPKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CNC1=S)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160255 | |
Record name | Methyl 5-(4-bromophenyl)-2,3-dihydro-2-thioxo-1H-imidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-73-8 | |
Record name | Methyl 5-(4-bromophenyl)-2,3-dihydro-2-thioxo-1H-imidazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-bromophenyl)-2,3-dihydro-2-thioxo-1H-imidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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